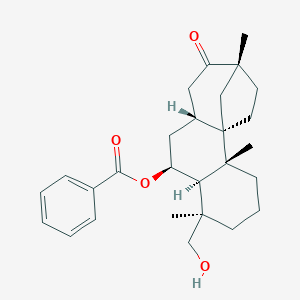![molecular formula C21H12Cl2FN3O2 B237090 2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide, also known as CFTRinh-172, is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of cystic fibrosis.
Mecanismo De Acción
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding inhibits the activity of the CFTR protein, preventing it from transporting chloride ions across cell membranes. This, in turn, reduces the amount of salt and water that is transported across cell membranes, helping to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR protein activity, the reduction of mucus buildup in the lungs and other organs, and the improvement of lung function in individuals with cystic fibrosis. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the lungs and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its ability to inhibit CFTR protein activity, its specificity for the regulatory domain of the CFTR protein, and its ability to reduce mucus buildup in the lungs and other organs. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide, including the development of more potent and selective CFTR inhibitors, the identification of new targets for the treatment of cystic fibrosis, and the investigation of the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 4-aminobenzonitrile to form 2,4-dichloro-N-(4-cyanobenzoyl)aniline. This intermediate product is then reacted with 4-aminophenol to produce this compound.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a key role in regulating salt and water transport across cell membranes. By inhibiting CFTR activity, this compound can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Propiedades
Fórmula molecular |
C21H12Cl2FN3O2 |
|---|---|
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
4-cyano-N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H12Cl2FN3O2/c22-13-2-8-16(18(23)10-13)20(28)26-14-3-5-15(6-4-14)27-21(29)17-7-1-12(11-25)9-19(17)24/h1-10H,(H,26,28)(H,27,29) |
Clave InChI |
SFGBQUPPCWFPCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)

